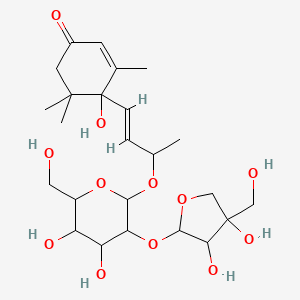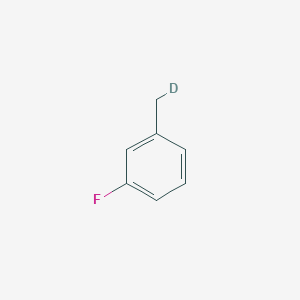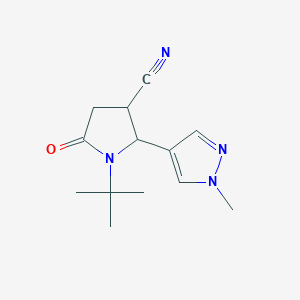![molecular formula C12H18O3 B12310869 7-Hydroxy-1-(3-methylbut-2-enyl)-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12310869.png)
7-Hydroxy-1-(3-methylbut-2-enyl)-3-oxabicyclo[3.2.1]octan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 7-Hidroxi-1-(3-metilbut-2-enil)-3-oxabiciclo[321]octan-2-ona es un compuesto orgánico complejo con una estructura bicíclica única
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de la 7-Hidroxi-1-(3-metilbut-2-enil)-3-oxabiciclo[3.2.1]octan-2-ona se puede lograr a través de varios métodos. Un enfoque común implica la pirólisis rápida catalítica de la celulosa utilizando óxidos dobles de zinc-aluminio como catalizadores . Este método produce selectivamente el compuesto deseado al optimizar la temperatura de pirólisis y la relación catalizador-celulosa.
Métodos de producción industrial: La producción industrial de este compuesto normalmente implica el uso de sistemas catalíticos avanzados y condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El uso de biomasa como material de partida es particularmente ventajoso debido a su naturaleza renovable y abundancia .
Análisis De Reacciones Químicas
Tipos de reacciones: La 7-Hidroxi-1-(3-metilbut-2-enil)-3-oxabiciclo[3.2.1]octan-2-ona experimenta diversas reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Estas reacciones están facilitadas por la presencia de grupos funcionales como los grupos hidroxilo y carbonilo.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las condiciones de reacción, incluida la temperatura y la elección del solvente, juegan un papel crucial en la determinación del resultado de la reacción.
Productos principales: Los productos principales que se forman a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir cetonas o ácidos carboxílicos correspondientes, mientras que las reacciones de reducción pueden producir alcoholes.
Aplicaciones Científicas De Investigación
La 7-Hidroxi-1-(3-metilbut-2-enil)-3-oxabiciclo[3.2.1]octan-2-ona tiene una amplia gama de aplicaciones en la investigación científica. En química, se utiliza como un bloque de construcción para la síntesis de moléculas más complejas. En biología, sirve como una sonda para estudiar los mecanismos enzimáticos y las vías metabólicas. En medicina, tiene aplicaciones terapéuticas potenciales debido a sus propiedades bioactivas .
Mecanismo De Acción
El mecanismo de acción de la 7-Hidroxi-1-(3-metilbut-2-enil)-3-oxabiciclo[3.2.1]octan-2-ona implica su interacción con objetivos y vías moleculares específicas. La estructura única del compuesto le permite unirse a enzimas y receptores, modulando su actividad y conduciendo a diversos efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares: Los compuestos similares incluyen la 1-hidroxi-3,6-dioxabiciclo[3.2.1]octan-2-ona y la 2-azabiciclo[3.2.1]octana. Estos compuestos comparten similitudes estructurales, pero difieren en sus grupos funcionales y reactividad .
Singularidad: Lo que distingue a la 7-Hidroxi-1-(3-metilbut-2-enil)-3-oxabiciclo[3.2.1]octan-2-ona es su disposición específica de grupos funcionales, que confiere propiedades químicas y biológicas únicas. Esto la convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C12H18O3 |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
7-hydroxy-1-(3-methylbut-2-enyl)-3-oxabicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C12H18O3/c1-8(2)3-4-12-6-9(5-10(12)13)7-15-11(12)14/h3,9-10,13H,4-7H2,1-2H3 |
Clave InChI |
SUNCJWCQYMBYLA-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC12CC(CC1O)COC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6a,11b-Dihydroxy-9-methoxy-1,2,6,11a-tetrahydro-[1]benzofuro[3,2-c]chromen-3-one](/img/structure/B12310809.png)




![2-Amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid](/img/structure/B12310837.png)



![2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetic acid](/img/structure/B12310870.png)
![(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12310881.png)



